molecular formula C19H25N3O4 B1612956 Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate CAS No. 227776-28-5

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate

Cat. No. B1612956
M. Wt: 359.4 g/mol
InChI Key: WFSWEIZRWWZNTI-UHFFFAOYSA-N
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Description



  • Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H25N3O4.

  • It is a piperazine derivative containing a tert-butyl group and an isoindolinone moiety.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided search results.





  • Molecular Structure Analysis



    • The molecular formula is C19H25N3O4.

    • The compound consists of a piperazine ring with a tert-butyl group and an isoindolinone side chain.





  • Chemical Reactions Analysis



    • No specific chemical reactions are mentioned in the search results.





  • Physical And Chemical Properties Analysis



    • Boiling Point: Approximately 454.0°C (predicted).

    • Density: Approximately 1.266 g/cm³ (predicted).




  • Scientific Research Applications

    Synthesis and Molecular Structure

    • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a derivative of the compound , has been reported, offering insights into its structural characteristics (Mamat, Flemming, & Köckerling, 2012).

    Synthesis and Characterization

    • Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized. This research contributes to understanding the chemical properties and potential applications of these compounds (Kulkarni et al., 2016).

    Pharmacologically Useful Core

    • A piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been prepared, highlighting its importance as a pharmacologically useful core (Gumireddy et al., 2021).

    Biological Evaluation

    • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and evaluated for its antibacterial and anthelmintic activities, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).

    Anticorrosive Properties

    • The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive properties, demonstrating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).

    Safety And Hazards



    • Safety information is not available in the search results.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.




    Please note that additional details may be found in relevant scientific literature12. For specific safety information, consult reliable sources or experts in the field.


    properties

    IUPAC Name

    tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)21-11-8-20(9-12-21)10-13-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7H,8-13H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WFSWEIZRWWZNTI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H25N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50625464
    Record name tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50625464
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    359.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate

    CAS RN

    227776-28-5
    Record name tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50625464
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    44.7 g (240 mmol) N-(tert-butoxycarbonyl)-piperazine, 60.9 g (240 mmol) N-(2-bromoethyl)-phthalimide, 49.8 g (360 mmol) potassium carbonate and 49.5 g (330 mmol) sodium iodide are heated in 1000 ml ethyl methyl ketone for five hours under reflux. After cooling the reaction mixture and concentrated under vacuum. The residue is taken up in 700 ml chloroform and extracted twice by shaking each with 50 ml water. The organic phase is dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 110 ml methanol. Colorless crystals of MP. 136-138° C.: Yield 47.6 g (55%).
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    D Guo, L Xia, JPD Van Veldhoven, M Hazeu… - Drug-target residence …, 2014 - Citeseer
    Classical drug design and development rely mostly on affinity-or potencydriven structure-activity relationships (SAR). So far a compound’s binding kinetics has been largely ignored, …
    Number of citations: 4 citeseerx.ist.psu.edu

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